molecular formula C16H18N2O3S B2788929 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034363-92-1

1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2788929
CAS RN: 2034363-92-1
M. Wt: 318.39
InChI Key: JWAVRSDYPZBTMC-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that is used in scientific research for various purposes. It is a complex compound that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is not fully understood. However, it is believed to act as a modulator of certain receptors in the body. It has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in lab experiments include its ability to modulate certain receptors in the body, its ability to increase the release of dopamine in the brain, and its anti-inflammatory and neuroprotective effects. The limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the use of 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in scientific research. One direction is the development of new drugs and therapies for various diseases based on the compound's ability to modulate certain receptors in the body. Another direction is the study of the compound's anti-inflammatory and neuroprotective effects for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex compound that has various applications in scientific research. Its ability to modulate certain receptors in the body, increase the release of dopamine in the brain, and have anti-inflammatory and neuroprotective effects make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 1-methyl-2-pyridone with 4-(thiophen-3-yloxy)piperidine-1-carbonyl chloride in the presence of a base. The reaction leads to the formation of 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one.

Scientific Research Applications

1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is used in scientific research for various purposes. It is used as a tool to study the mechanism of action of certain compounds in the body. It is also used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

1-methyl-3-(4-thiophen-3-yloxypiperidine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-17-7-2-3-14(15(17)19)16(20)18-8-4-12(5-9-18)21-13-6-10-22-11-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAVRSDYPZBTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

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